2-Benzyl-4-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride
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Overview
Description
2-Benzyl-4-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride is a synthetic compound known for its unique chemical structure and properties It is characterized by the presence of a pyrrolidine ring substituted with a benzyl group and a fluorinated phenyl group
Preparation Methods
The synthesis of 2-Benzyl-4-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride involves multiple steps. One common synthetic route includes the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The acylated product is then reduced to form the corresponding alkane.
Nitration: The alkane undergoes nitration to introduce a nitro group.
Cyclization: The nitro compound is cyclized to form the pyrrolidine ring.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
2-Benzyl-4-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Benzyl-4-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 2-Benzyl-4-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
2-Benzyl-4-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride can be compared with other similar compounds, such as:
4-(Trifluoromethyl)benzylamine: This compound also contains a trifluoromethyl group and a benzylamine moiety, but lacks the pyrrolidine ring.
2-Fluoro-4-(trifluoromethyl)benzonitrile: Similar in having a fluorinated phenyl group, but differs in the presence of a nitrile group instead of a pyrrolidine ring.
Properties
Molecular Formula |
C18H18ClF4N |
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Molecular Weight |
359.8 g/mol |
IUPAC Name |
2-benzyl-4-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C18H17F4N.ClH/c19-17-7-6-13(10-16(17)18(20,21)22)14-9-15(23-11-14)8-12-4-2-1-3-5-12;/h1-7,10,14-15,23H,8-9,11H2;1H |
InChI Key |
CENJGENEXVEGKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1CC2=CC=CC=C2)C3=CC(=C(C=C3)F)C(F)(F)F.Cl |
Origin of Product |
United States |
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